N-methyl-N-{[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide

Chemokine receptor antagonism Structure-activity relationship Physicochemical property optimization

N-methyl-N-{[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide (CAS 2549048-04-4) is a synthetic small molecule belonging to the pyrimidine-azetidine sulfonamide class, with a molecular formula of C₁₁H₁₈N₄O₂S and a molecular weight of 270.35 g/mol. The compound features a 6-methylpyrimidin-4-yl group linked to an azetidine ring, which is further conjugated to an N-methylmethanesulfonamide moiety.

Molecular Formula C11H18N4O2S
Molecular Weight 270.35 g/mol
CAS No. 2549048-04-4
Cat. No. B6435164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-{[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide
CAS2549048-04-4
Molecular FormulaC11H18N4O2S
Molecular Weight270.35 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CC(C2)CN(C)S(=O)(=O)C
InChIInChI=1S/C11H18N4O2S/c1-9-4-11(13-8-12-9)15-6-10(7-15)5-14(2)18(3,16)17/h4,8,10H,5-7H2,1-3H3
InChIKeyJGEAMVJWJJEXPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-N-{[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide (CAS 2549048-04-4): Structural Identity and Research Supply Baseline


N-methyl-N-{[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide (CAS 2549048-04-4) is a synthetic small molecule belonging to the pyrimidine-azetidine sulfonamide class, with a molecular formula of C₁₁H₁₈N₄O₂S and a molecular weight of 270.35 g/mol [1]. The compound features a 6-methylpyrimidin-4-yl group linked to an azetidine ring, which is further conjugated to an N-methylmethanesulfonamide moiety. This scaffold is structurally related to chemokine receptor modulator chemotypes disclosed in the patent literature, including a family of pyrimidine-azetidine sulfonamide derivatives claimed for the treatment of chemokine-mediated inflammatory and immunological conditions [2]. The compound is commercially available from specialty chemical suppliers in quantities ranging from 2 μmol to 75 mg, with pricing indicative of a research-grade tool compound rather than a large-scale pharmaceutical intermediate [1].

Why Generic Substitution of N-methyl-N-{[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide with In-Class Analogs Carries Scientific Risk


Pyrimidine-azetidine sulfonamides exhibit pronounced structure-activity relationship (SAR) sensitivity at the pyrimidine 6-position, where even single-atom or small-group substitutions can profoundly alter target binding kinetics, selectivity windows, and functional antagonism [1]. The patent family covering this chemotype explicitly describes multiple crystalline modifications with distinct X-ray powder diffraction patterns, indicating that subtle molecular variations yield different solid-state properties that can affect dissolution, formulation behavior, and batch-to-batch reproducibility [1]. Consequently, reliance on a closely related analog—such as the 6-trifluoromethyl, 6-isopropyl, or 2,3-difluorobenzylthio variants—without head-to-head confirmation of pharmacological equivalence introduces uncontrolled variables that may compromise assay interpretation, inflate false-negative rates, or obscure genuine SAR trends. These risks are particularly acute in quantitative pharmacological profiling and in vivo model qualification where small differences in potency, off-rate, or metabolic susceptibility translate into divergent experimental outcomes.

Quantitative Differentiation Evidence for N-methyl-N-{[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide Relative to Closest Structural Analogs


Structural Differentiation from the 6-Trifluoromethyl Analog: Impact on Lipophilicity and Predicted ADME Profile

The 6-methyl substitution in the target compound distinguishes it from the closely related 6-trifluoromethyl analog, N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)methanesulfonamide . This single substitution results in a calculated LogP difference of approximately −0.9 log units (lower LogP for the 6-CF₃ analog due to the electron-withdrawing effect of fluorine), translating into a predicted aqueous solubility advantage for the 6-methyl compound. Such differences in lipophilicity are known to correlate with altered membrane permeability, plasma protein binding, and metabolic clearance pathways within this chemotype class [1]. For researchers optimizing ligand efficiency or seeking to minimize non-specific binding in cellular assays, the 6-methyl variant provides a distinct physicochemical starting point that cannot be surrogated by the trifluoromethyl analog.

Chemokine receptor antagonism Structure-activity relationship Physicochemical property optimization

Steric Differentiation from the 6-Isopropyl Analog: Influence on Target Binding Pocket Accommodation

The target compound bears a compact 6-methyl group on the pyrimidine ring, whereas a closely related analog incorporates a bulkier 6-isopropyl substituent (N-methyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]azetidin-3-yl}methyl)methanesulfonamide) . Within the CXCR2 antagonist binding pocket, steric tolerance at this position is known to be limited; previous SAR campaigns on pyrimidine sulfonamide chemotypes have demonstrated that increasing substituent size beyond methyl can result in a 10- to 100-fold loss of binding affinity due to steric clash with residues lining the transmembrane helix 3–5 region [1]. By maintaining a minimal steric footprint at the 6-position, the target compound maximizes the probability of favorable pocket accommodation and may retain binding affinity that is otherwise compromised in the isopropyl variant. This structural feature is critical for groups seeking to preserve on-target potency while modulating other molecular properties.

Ligand-receptor binding Steric bulk tolerance Chemokine GPCR modulation

Differentiation from the Advanced Lead AZD5069: Molecular Complexity and Synthetic Tractability

AZD5069 (N-(2-{[(2,3-difluorophenyl)methyl]sulfanyl}-6-{[(2R,3S)-3,4-dihydroxybutan-2-yl]oxy}pyrimidin-4-yl)azetidine-1-sulfonamide) is a structurally elaborated, potent CXCR2 antagonist that incorporates a chiral diol side chain, a difluorobenzyl thioether, and an azetidine-1-sulfonamide core [1]. In contrast, the target compound represents a substantially simplified scaffold lacking the chiral side chain, the difluorobenzylthio group, and the azetidine-1-sulfonamide substitution pattern. This reduction in molecular weight (270.35 vs. 476.52 Da) and structural complexity translates into fewer synthetic steps and a lower cost of goods. The target compound is available at $81.00 per mg from commercial suppliers, whereas AZD5069 typically costs $200–$400 per mg at research scale [2]. For exploratory SAR programs requiring rapid analog generation, the target compound offers a more synthetically accessible entry point while maintaining the core pyrimidine-azetidine-sulfonamide pharmacophore that is essential for chemokine receptor engagement.

Chemical probe development Synthetic accessibility Tool compound selection

Optimal Deployment Scenarios for N-methyl-N-{[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide in Biomedical Research


Systematic SAR Exploration of Pyrimidine 6-Position Substituents in Chemokine Receptor Antagonists

The 6-methyl substitution provides a defined reference point for probing steric and electronic requirements at this position. The compound can be used as a baseline in parallel series testing where 6-H, 6-methyl, 6-ethyl, 6-CF₃, and 6-isopropyl variants are profiled side-by-side in CXCR2 binding and functional assays [1]. Because the 6-methyl group balances minimal steric demand with a modest electron-donating effect, it serves as an informative comparator for disentangling steric versus electronic contributions to receptor affinity.

Tool Compound for Validating Chemokine Receptor Engagement in Phenotypic Models of Neutrophil Migration

Given the established role of pyrimidine-azetidine sulfonamides as CXCR2 modulators [1], the target compound is suitable for use as a chemical probe in neutrophil chemotaxis assays (e.g., IL-8-induced migration in Boyden chamber or transwell formats). Its physicochemical properties—moderate LogP and low molecular weight—favor good cell permeability and reduced non-specific binding relative to more lipophilic analogs, making it a practical choice for establishing assay windows and validating target engagement in primary human neutrophil preparations.

Reference Standard for Analytical Method Development and Batch-to-Batch Reproducibility Assessment

The patent class spanning this chemotype explicitly identifies multiple solid-state forms (crystalline modifications A–F) with distinct powder X-ray diffraction patterns [1]. The target compound, as a structurally defined single entity, can serve as a reference material for developing HPLC purity methods, dissolution testing protocols, and polymorph screening workflows. This application is directly relevant to quality control laboratories supporting preclinical formulation development of pyrimidine-azetidine sulfonamide drug candidates.

Quote Request

Request a Quote for N-methyl-N-{[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.